molecular formula C21H34O2 B593977 Arachidonic Acid methyl ester-d8 CAS No. 19245-55-7

Arachidonic Acid methyl ester-d8

Cat. No. B593977
CAS RN: 19245-55-7
M. Wt: 326.55
InChI Key: OFIDNKMQBYGNIW-APIFDNBSSA-N
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Description

Arachidonic Acid methyl ester-d8, also known as Methyl Arachidonate-d8, is an esterified form of arachidonic acid . It is used as an internal standard for the quantification of arachidonic acid methyl ester by GC- or LC-MS . It is a potent activator of protein kinase C at concentrations between 5–50 μM .


Synthesis Analysis

Arachidonic Acid methyl ester-d8 can be synthesized from dietary linoleic acid . The process involves the activity of Δ6 and Δ5 desaturases which convert linoleic acid to gamma-linolenic acid (GLA), dihomo-GLA (DGLA), and finally to Arachidonic Acid methyl ester-d8 .


Molecular Structure Analysis

The molecular formula of Arachidonic Acid methyl ester-d8 is C21H26D8O2 . It has a molecular weight of 326.5 g/mol . The structure includes a 20-carbon chain with four double bonds .


Chemical Reactions Analysis

Arachidonic Acid methyl ester-d8 is a substrate for numerous enzymatic transformations that form biologically active lipid mediators . It is a potent activator of protein kinase C . At lower concentrations, the effect is due to cyclooxygenase products, while lipoxygenase products mediate the effect at higher concentrations .


Physical And Chemical Properties Analysis

Arachidonic Acid methyl ester-d8 is soluble in ethanol . It is typically esterified to membrane phospholipids and is one of the most abundant polyunsaturated fatty acids present in human tissue .

Scientific Research Applications

Synthesis and Characterization

Arachidonic Acid methyl ester-d8 is synthesized from a common synthetic precursor, 4,7,10,13-nonadecatetrayn-1-ol . It is characterized by gas chromatography-mass spectrometry .

Reference Standard

Arachidonic Acid methyl ester-d8 is commonly used as a reference standard for the quantification of arachidonic acid in biological samples . This allows for accurate measurements and comparisons in various research studies.

Source of Exogenous Arachidonic Acid

This compound is used as a source of exogenous arachidonic acid in cells and in vivo . This means it can be introduced into an organism or cell from an external source, which can be useful in a variety of biological and medical research contexts.

Plant Defense Elicitor

Arachidonic Acid, including its methyl ester-d8 form, has been found to elicit plant defense reactions to phytopathogens . The elicitation activity of Arachidonic Acid was shown to depend considerably on its concentration .

Agricultural Applications

Field experiments have revealed that treatment of plants with low concentrations of Arachidonic Acid can increase plant resistance to diseases and enhance harvest yield . This makes it a promising alternative to environmentally dangerous chemical fungicides .

Biochemical Mechanisms

The elicitor activity of Arachidonic Acid involves a complex of reactions including reconstruction of the cell ultrastructure, an increase in the amounts of certain enzymes and protective substances, a decrease in sterol content, redirection of isoprenoid biosynthesis from sterol derivatives toward sesquiterpenoid phytoalexins, and appearance of signal molecules .

properties

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDNKMQBYGNIW-SHGAEZPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonic Acid methyl ester-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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